molecular formula C27H37ClN2O5 B602484 Ivabradine-d3 Hydrochloride CAS No. 1217809-61-4

Ivabradine-d3 Hydrochloride

货号: B602484
CAS 编号: 1217809-61-4
分子量: 508.1 g/mol
InChI 键: HLUKNZUABFFNQS-AFMQDYKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Ivabradine-d3 Hydrochloride interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It specifically inhibits these channels, which are responsible for the pacemaker current in the SAN cells . This interaction slows the diastolic depolarization slope of SAN cells, reducing the heart rate .

Cellular Effects

In terms of cellular effects, this compound has been shown to reduce myocardial oxygen demand, enhance diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . At the endothelial level, Ivabradine has been reported to decrease monocyte chemotactin protein-1 mRNA expression and exert a potent anti-oxidative effect through reduction of vascular NADPH oxidase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the I f current in the SAN cells . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .

Dosage Effects in Animal Models

In animal models, Ivabradine has demonstrated cardioprotective effects against myocardial infarction, mediated by a reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway

Metabolic Pathways

This compound is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .

Subcellular Localization

This compound, like Ivabradine, is likely to localize in the SAN cells where it exerts its effects

准备方法

依伐布雷定 (D3 盐酸盐) 的合成涉及多个步骤,包括中间体的制备和最终产物的制备。合成路线通常包括:

工业生产方法通常涉及优化这些步骤,以确保高产率和高纯度。 结晶和色谱等技术被用于纯化最终产物 .

化学反应分析

依伐布雷定 (D3 盐酸盐) 会发生各种化学反应,包括:

这些反应中常用的试剂和条件包括甲醇、乙醇和二氯甲烷等有机溶剂,以及钯碳等催化剂。 这些反应形成的主要产物包括具有修饰官能团的依伐布雷定各种衍生物 .

科学研究应用

依伐布雷定 (D3 盐酸盐) 具有广泛的科学研究应用:

相似化合物的比较

依伐布雷定 (D3 盐酸盐) 与其他降心率药物相比具有独特之处,因为它选择性地抑制 I_f 电流,而不会影响其他离子通道或受体。类似的化合物包括:

依伐布雷定 (D3 盐酸盐) 由于其对 I_f 电流的特殊作用而脱颖而出,使其成为不能耐受其他降心率药物的患者的宝贵选择 .

生物活性

Ivabradine-d3 hydrochloride is a deuterated form of ivabradine, primarily utilized as an internal standard in the quantification of ivabradine in biological samples through techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in cardiovascular research due to its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I(f) current in the sinoatrial node, which regulates heart rate.

Ivabradine acts by selectively blocking the I(f) channels, which are responsible for the pacemaker activity in the heart. This blockade leads to a decrease in heart rate without affecting myocardial contractility, making it distinct from other rate-lowering agents like beta-blockers . The mechanism can be summarized as follows:

  • Target Channels : HCN4 channels in the sinoatrial node.
  • Action : Reduces diastolic depolarization and prolongs diastolic duration.
  • Effect : Lowers heart rate and myocardial oxygen demand, improving blood flow to the myocardium .

Pharmacokinetics

The pharmacokinetic profile of ivabradine includes:

  • Absorption : Rapid absorption with peak plasma concentrations reached within one hour post-administration. Oral bioavailability is approximately 40%, influenced by first-pass metabolism .
  • Distribution : Volume of distribution is around 100 L, with about 70% plasma protein binding .
  • Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to an active metabolite that also contributes to its pharmacological effects .
  • Elimination Half-life : Approximately 2 hours with metabolites excreted via urine and feces .

Biological Activity and Clinical Applications

Ivabradine is clinically used for managing chronic heart failure and angina pectoris. Its efficacy has been demonstrated in several key studies:

Clinical Studies Overview

Study NamePopulationPrimary EndpointResults
SHIFT StudyPatients with chronic heart failure (n=10,917)Hospitalization for worsening HF or cardiovascular death18% reduction in primary endpoint (P<0.0001)
BEAUTIFUL StudyPatients with stable coronary artery disease (n=10,917)Composite endpoint of cardiovascular death or hospitalization for MINo significant reduction overall; however, significant reductions in patients with HR >70 bpm
Case ReportsYoung men with acute heart failure due to myocarditisHemodynamic stabilizationPositive outcomes reported with ivabradine use
  • SHIFT Study Findings : The SHIFT study indicated that ivabradine significantly reduced hospitalizations for worsening heart failure and cardiovascular deaths by 18% compared to placebo. Notably, it also reduced deaths specifically due to heart failure by 26% (P=0.014) .
  • BEAUTIFUL Study Insights : In patients with stable coronary artery disease, ivabradine did not significantly reduce the primary composite endpoint but showed benefits in patients with higher baseline heart rates. Specifically, there was a 36% reduction in fatal and nonfatal myocardial infarction for those with resting heart rates above 70 bpm (P=0.001) .

Safety Profile and Side Effects

While ivabradine is generally well-tolerated, some adverse effects have been reported:

  • Increased risk of atrial fibrillation (5% incidence in treated patients) .
  • Potential contraindications include severe liver insufficiency and caution in patients with renal impairment .

属性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-AFMQDYKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675983
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217809-61-4
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。